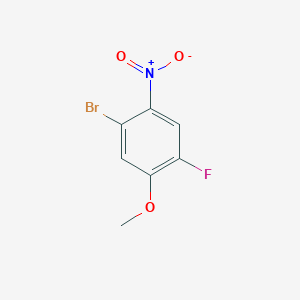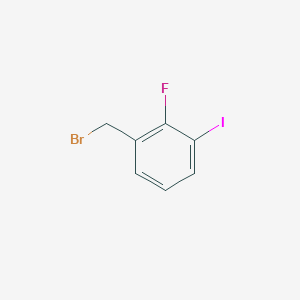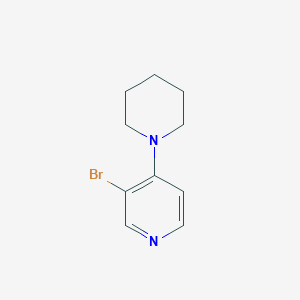
Butyl 2,2,2-trifluoroethyl carbonate
Übersicht
Beschreibung
Butyl 2,2,2-trifluoroethyl carbonate is a highly effective electrolyte additive that is widely used in the battery industry to enhance the performance and stability of lithium-ion batteries . Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .
Molecular Structure Analysis
The molecular formula of Butyl 2,2,2-trifluoroethyl carbonate is C5H4F6O3 . It has an average mass of 226.074 Da and a monoisotopic mass of 226.006470 Da .Chemical Reactions Analysis
Butyl 2,2,2-trifluoroethyl carbonate is used as an electrolyte in lithium-ion batteries . It is part of a class of non-flammable organic liquid electrolytes that have shown potential towards safer batteries with minimal detrimental effect on cycling and, in some cases, even enhanced performance .Physical And Chemical Properties Analysis
Butyl 2,2,2-trifluoroethyl carbonate is a colorless, odorless, and low viscosity liquid . It is soluble in chloroform and slightly soluble in methanol . It has a density of 1.470±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Chemical Synthesis
Butyl 2,2,2-trifluoroethyl carbonate, as part of the broader group of fluorinated carbonates, plays a significant role in catalysis and chemical synthesis. Research has shown its utility in reactions involving cleavage of esters and carbonates, leading to the production of various chemical compounds. Choy, Jaime-Figueroa, and Lara-Jaime (2010) demonstrated a practical method for converting t-butyl esters and carbonates into corresponding carboxylic acids, decarboxylated products, or alcohols using 2,2,2-trifluoroethanol or hexafluoroisopropanol as solvents (Choy, Jaime-Figueroa, & Lara-Jaime, 2010).
2. Lithium-Ion Battery Technology
The compound is integral in the development of safe and efficient electrolytes for lithium-ion batteries. Gu et al. (2020) introduced lithium difluoro(oxalato)borate mixed with propylene carbonate and tris(2,2,2-trifluoroethyl) phosphate as a safe electrolyte for lithium-ion batteries, demonstrating improved cycle performance and temperature stability (Gu et al., 2020). Furthermore, Kühnel et al. (2011) explored mixtures of ionic liquid and organic carbonate as electrolytes for rechargeable lithium batteries, highlighting the importance of these compounds in enhancing safety and performance (Kühnel et al., 2011).
3. Enhancing Electrochemical Stability
Research by Smart et al. (2003) into lithium-ion electrolytes containing partially and fully fluorinated carbonate solvents, including butyl 2,2,2-trifluoroethyl carbonate derivatives, highlighted their potential to enhance the safety and performance of lithium-ion cells. These solvents exhibit desirable physical properties like lower melting points and increased stability towards oxidation (Smart et al., 2003).
4. Green Chemistry Applications
In the realm of green chemistry, the compound has been used as an intermediate in the synthesis of various environmentally friendly products. Girard et al. (2014) utilized imidazolium-based ionic liquids, including those with butyl 2,2,2-trifluoroethyl groups, for the chemical fixation of carbon dioxide into useful products, highlighting its role in sustainable chemical processes (Girard et al., 2014).
5. Flame Retardancy in Battery Technology
Zhu et al. (2015) synthesized bis(2,2,2-trifluoroethyl) ethylphosphonate, closely related to butyl 2,2,2-trifluoroethyl carbonate, as a flame retardant additive for lithium-ion batteries. This compound significantly reduced the flammability of electrolytes, demonstrating its potential as a safety additive (Zhu et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butyl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-3-4-12-6(11)13-5-7(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIAZOEQIMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2,2,2-trifluoroethyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)





![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)
![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)


